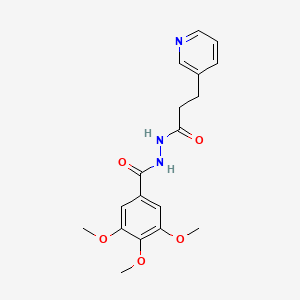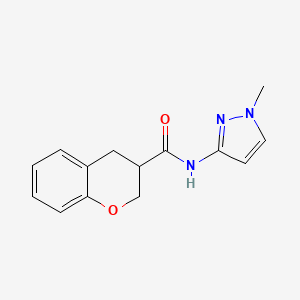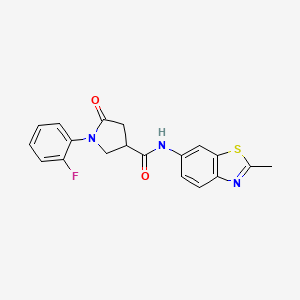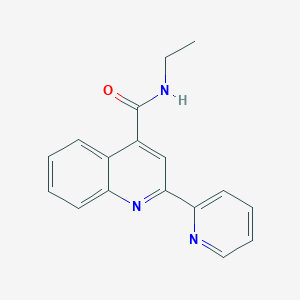
3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide, also known as TAPP, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of hydrazide derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also been found to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide. One potential area of study is the development of this compound-based drug delivery systems for targeted cancer therapy. Another direction is the investigation of this compound's effects on other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool in the development of new treatments for cancer and inflammatory diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-pyridinepropanoyl hydrazine to give the hydrazide intermediate. The final step involves the reaction of the hydrazide intermediate with 3-pyridin-3-ylpropanoyl chloride to form this compound.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-14-9-13(10-15(25-2)17(14)26-3)18(23)21-20-16(22)7-6-12-5-4-8-19-11-12/h4-5,8-11H,6-7H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZAQDXRHIMATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)

![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)
![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)


![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)